Tert-butyl [4-(methylamino)benzyl]carbamate Tert-butyl [4-(methylamino)benzyl]carbamate
Brand Name: Vulcanchem
CAS No.: 697306-51-7
VCID: VC6698776
InChI: InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC
Molecular Formula: C13H20N2O2
Molecular Weight: 236.315

Tert-butyl [4-(methylamino)benzyl]carbamate

CAS No.: 697306-51-7

Cat. No.: VC6698776

Molecular Formula: C13H20N2O2

Molecular Weight: 236.315

* For research use only. Not for human or veterinary use.

Tert-butyl [4-(methylamino)benzyl]carbamate - 697306-51-7

Specification

CAS No. 697306-51-7
Molecular Formula C13H20N2O2
Molecular Weight 236.315
IUPAC Name tert-butyl N-[[4-(methylamino)phenyl]methyl]carbamate
Standard InChI InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16)
Standard InChI Key SSFHZITVVKTCQB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC

Introduction

Chemical Structure and Molecular Characteristics

Tert-Butyl [4-(methylamino)benzyl]carbamate belongs to the class of N-protected carbamates, featuring a benzyl group substituted with a methylamino (–NHCH₃) group at the 4-position of the aromatic ring. The Boc group (–OC(O)N(C(CH₃)₃)) is linked to the benzylamine nitrogen, rendering the compound a stable intermediate for further transformations.

Molecular Formula and Weight

The molecular formula is C₁₃H₂₀N₂O₂, derived from the tert-butyl group (C₄H₉), the carbamate moiety (O₂N), and the 4-(methylamino)benzyl subunit (C₇H₁₀N). The molecular weight is 236.31 g/mol, consistent with structurally similar compounds such as tert-Butyl [4-(aminomethyl)benzyl]carbamate (CAS 108468-00-4) .

Structural Analogues and Comparative Analysis

Comparative analysis with related carbamates reveals key similarities and differences:

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Density (g/cm³)
tert-Butyl [4-(aminomethyl)benzyl]carbamate C₁₃H₂₀N₂O₂236.3164–681.1 ± 0.1
tert-Butyl N-(4-formylbenzyl)carbamate C₁₃H₁₇NO₃235.28N/AN/A
tert-Butyl N-(4-aminobutyl)carbamate C₉H₂₀N₂O₂188.27N/AN/A

The presence of the methylamino group in Tert-butyl [4-(methylamino)benzyl]carbamate introduces steric and electronic effects distinct from analogs with formyl or aminomethyl substituents, influencing reactivity and solubility .

Synthesis and Reaction Mechanisms

Traditional Carbamate Synthesis

Carbamates are typically synthesized via the reaction of amines with chloroformates or through the Curtius rearrangement of acyl azides . For Tert-butyl derivatives, the Boc protection strategy is widely employed.

Boc Protection of Amines

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, primary amines react with Boc anhydride in the presence of a base such as sodium hydroxide or cesium carbonate to form stable carbamates . Applied to 4-(methylamino)benzylamine, this method would yield the target compound:

4-(Methylamino)benzylamine+(Boc)2OCs₂CO₃, DMFTert-butyl [4-(methylamino)benzyl]carbamate\text{4-(Methylamino)benzylamine} + (\text{Boc})₂\text{O} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{Tert-butyl [4-(methylamino)benzyl]carbamate}

This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, followed by deprotonation .

Advanced Methodologies

Recent advances emphasize atom-economical approaches, such as the three-component coupling of amines, CO₂, and alkyl halides. For instance, cesium carbonate and tetrabutylammonium iodide (TBAI) facilitate the incorporation of CO₂ into amine substrates, followed by alkylation to form carbamates . Applied to 4-(methylamino)benzylamine, this method could streamline synthesis:

4-(Methylamino)benzylamine+CO2+tert-butyl bromideCs₂CO₃, TBAITert-butyl [4-(methylamino)benzyl]carbamate\text{4-(Methylamino)benzylamine} + \text{CO}_2 + \text{tert-butyl bromide} \xrightarrow{\text{Cs₂CO₃, TBAI}} \text{Tert-butyl [4-(methylamino)benzyl]carbamate}

TBAI enhances reaction efficiency by stabilizing intermediates through ion pairing, minimizing overalkylation .

Physicochemical Properties

Thermal Stability and Phase Behavior

Analogous tert-butyl carbamates exhibit melting points between 64–68°C , suggesting that the target compound is likely a solid at room temperature. The Boc group’s steric bulk contributes to thermal stability, delaying decomposition until elevated temperatures (>200°C) .

Solubility and Reactivity

The compound is expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate’s polarity, while limited solubility in water aligns with hydrophobic tert-butyl and aromatic groups. The methylamino group’s basicity (pKa ~10) permits protonation under acidic conditions, altering solubility and reactivity .

Applications in Organic and Pharmaceutical Chemistry

Protective Group in Peptide Synthesis

The Boc group is a cornerstone of amine protection strategies, enabling selective reactions at other functional groups. For example, in peptide synthesis, Boc-protected intermediates prevent unwanted side reactions during coupling steps .

Intermediate for Pharmaceutical Agents

Carbamates are pivotal in synthesizing protease inhibitors and antiviral agents. For instance, tert-butyl carbamates are precursors to atazanavir impurities, underscoring their role in drug development . The methylamino substituent in Tert-butyl [4-(methylamino)benzyl]carbamate could serve as a handle for further functionalization in bioactive molecules.

Cross-Coupling Reactions

The compound’s aromatic ring and protected amine make it a candidate for Suzuki-Miyaura couplings, enabling the construction of biaryl structures prevalent in medicinal chemistry .

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